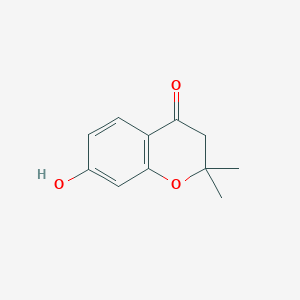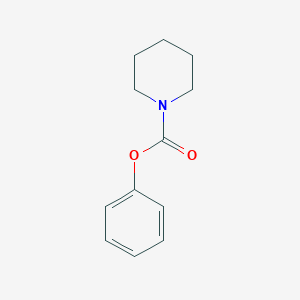
Phenyl piperidine-1-carboxylate
説明
Phenyl piperidine-1-carboxylate is a compound with the molecular formula C12H15NO2 . It is a type of piperidine, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of Phenyl piperidine-1-carboxylate and its derivatives involves various chemical reactions. For instance, it has been used as a precursor in the synthesis of fentanyl, a synthetic opioid . The synthesis process involves the use of specific precursor chemicals, and traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
In Phenyl piperidine-1-carboxylate, the dihedral angle between the benzene ring and the basal plane of the piperidine ring (which is in a chair conformation) is 49.55 (8)° . In the crystal, molecules are linked by C-H⋯O hydrogen bonds and very weak C-H⋯π interactions .Chemical Reactions Analysis
Phenyl piperidine-1-carboxylate can undergo various chemical reactions. For instance, it can be used in the manufacture of fentanyl and its analogues via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .科学的研究の応用
Inhibition of Soluble Epoxide Hydrolase
Phenyl piperidine-1-carboxylate derivatives have been explored as inhibitors of soluble epoxide hydrolase. Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors revealed that the triazine heterocycle is essential for high potency and selectivity, while phenyl group substitution plays a crucial role in reducing clearance and establishing good oral exposure. These inhibitors show promise for in vivo studies and can be used as tool compounds for investigating various disease models (Thalji et al., 2013).
Spectroscopic Properties and Quantum Mechanical Study
The compound 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid was extensively studied for its spectroscopic properties using techniques like FT-IR, NMR, and UV. Quantum chemical methods were employed to understand its properties, including Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more. This provides a deep insight into the molecular characteristics of such compounds (Devi, Bishnoi, & Fatma, 2020).
Applications in HIV Treatment
Phenyl piperidine-1-carboxylate derivatives have been explored for their role in treating HIV. Specifically, piperidine-4-yl-aminopyrimidines were found to be potent against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. The synthesis, structure-activity relationship, and binding motifs of these compounds highlight their potential in HIV treatment strategies (Tang et al., 2010).
Beta-Adrenergic Receptor Activation
Novel (4-piperidin-1-yl)-phenyl sulfonamides have been developed as potent and selective human beta(3) agonists. These compounds demonstrate significant potential in activating the beta(3)-adrenergic receptor, a critical target in various therapeutic areas, including metabolic diseases (Hu et al., 2001).
Mycobacterium Tuberculosis Inhibition
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown activity against Mycobacterium tuberculosis. These compounds are designed by molecular hybridization and have shown promising results in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, making them potential candidates for antituberculosis therapy (Jeankumar et al., 2013).
Safety And Hazards
While specific safety and hazards information for Phenyl piperidine-1-carboxylate is not available, safety data sheets for similar compounds suggest precautions such as keeping the product and empty container away from heat and sources of ignition . In case of inhalation, skin or eye contact, or ingestion, appropriate first aid measures should be taken .
特性
IUPAC Name |
phenyl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(13-9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZDLAOKPXEJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300667 | |
| Record name | phenyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl piperidine-1-carboxylate | |
CAS RN |
16641-71-7 | |
| Record name | MLS002920442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



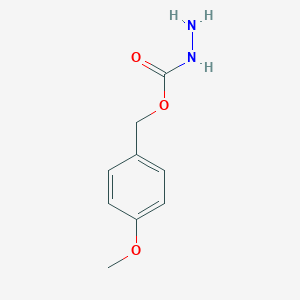
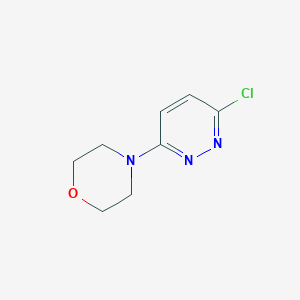
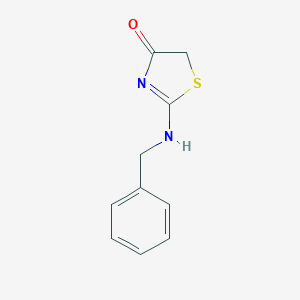
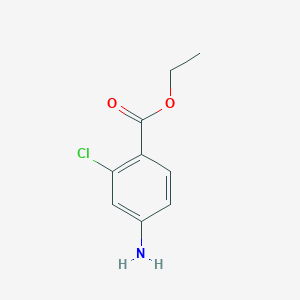
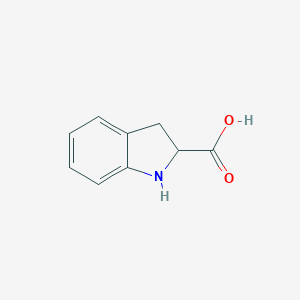
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
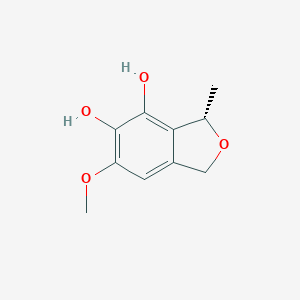
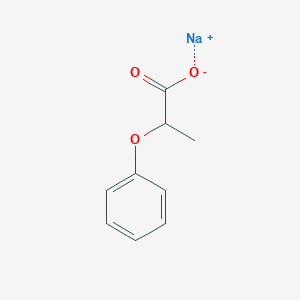
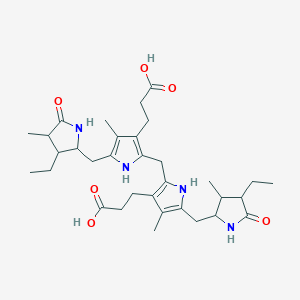
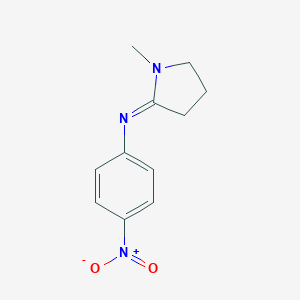
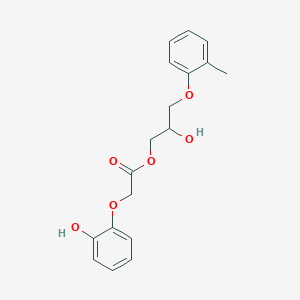
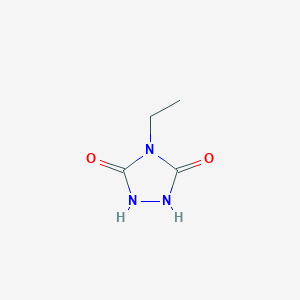
![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)
